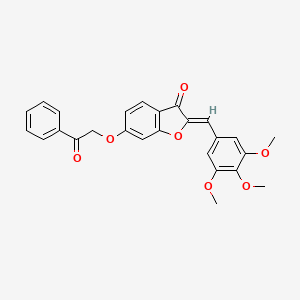

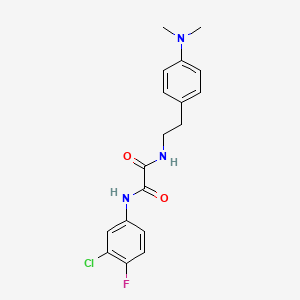

![molecular formula C22H16N4O4S B2568723 N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea CAS No. 1251586-65-8](/img/structure/B2568723.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-N’-benzylurea” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential applications in various fields, including medicinal chemistry . They have been synthesized and investigated for their luminescence properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. For instance, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations have been conducted on some derivatives .

Chemical Reactions Analysis

Benzothiazole derivatives exhibit different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . Upon excitation with 365 nm light, some derivatives exhibit bright blue-violet, green, and orange emission in aggregated states .

Physical And Chemical Properties Analysis

Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . They exhibit bright blue-violet, green, and orange emission in aggregated states .

Aplicaciones Científicas De Investigación

Catalytic Applications

Rhenium(I) complexes with benzothiazole-thiourea derivatives, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea, have been studied for their potential in catalysis and their electronic properties. The ligands in these complexes act as monoanionic bidentate N,S-donor chelates, with the crystal structures determined by X-ray single crystal diffraction. These complexes have implications for catalytic applications, given their unique bonding and electronic configurations X. Schoultz, T. Gerber, E. Hosten, 2016.

Environmental Chemistry

In environmental chemistry, the degradation of phenylureas such as diuron, which are major herbicides, has been catalyzed by low molecular weight humic acid-like compounds, including benzoic acid derivatives. This study highlights the role of such compounds in abiotic degradation processes in soil-water systems, demonstrating the environmental relevance of benzothiazole and phenylurea derivatives S. Salvestrini, 2013.

Antimicrobial Agents

The synthesis of N-benzothiazol-2-yl-amides, which can be derived from compounds like N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea, has been explored for the development of antimicrobial agents. These compounds have been synthesized through various catalytic processes, including iron-catalyzed oxidative C(sp2)–H functionalization. The resulting compounds have shown promise as selective agents in good yields, demonstrating the potential of benzothiazole derivatives in the development of new antimicrobial solutions Junke Wang et al., 2014.

Direcciones Futuras

Benzothiazole derivatives have shown potential in various applications, including as anti-tubercular compounds and in white light emission . Future research could focus on exploring their potential in other applications, improving their synthesis methods, and understanding their mechanism of action in more detail.

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4S/c1-29-16-9-7-15(8-10-16)26-21(27)19-17(11-12-31-19)25(22(26)28)13-18-23-20(24-30-18)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZQJOARHBWAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)

![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2568646.png)

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)

![3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568652.png)

![1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2568653.png)